tert-Butyl (3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)carbamate
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Overview
Description
tert-Butyl (3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a propyl chain, which is further connected to a phenoxy group substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)carbamate typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate by reacting 4-bromo-3-(trifluoromethyl)phenol with an appropriate alkylating agent under basic conditions.
Attachment of the Propyl Chain: The phenoxy intermediate is then reacted with 3-bromopropylamine to introduce the propyl chain.
Carbamate Formation: Finally, the resulting amine is treated with tert-butyl chloroformate to form the carbamate group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the phenoxy group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
tert-Butyl (3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance binding affinity and selectivity, while the carbamate group may act as a protecting group or modulate the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-bromophenyl)carbamate
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
Uniqueness
tert-Butyl (3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)carbamate is unique due to the presence of both bromine and trifluoromethyl groups on the phenoxy ring, which can significantly influence its chemical properties and biological activity. This combination of substituents is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
tert-butyl N-[3-[4-bromo-3-(trifluoromethyl)phenoxy]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrF3NO3/c1-14(2,3)23-13(21)20-7-4-8-22-10-5-6-12(16)11(9-10)15(17,18)19/h5-6,9H,4,7-8H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUATYOMHINEURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC(=C(C=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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